molecular formula C5H11NO2 B2994329 (3R,4S)-4-Methoxytetrahydrofuran-3-amine CAS No. 1212285-89-6; 1909294-55-8

(3R,4S)-4-Methoxytetrahydrofuran-3-amine

Cat. No.: B2994329
CAS No.: 1212285-89-6; 1909294-55-8
M. Wt: 117.148
InChI Key: NMZQNYFRBOGYLM-RFZPGFLSSA-N
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Description

(3R,4S)-4-Methoxytetrahydrofuran-3-amine is a chiral amine derivative of tetrahydrofuran (THF) featuring a methoxy substituent at the 4-position and an amine group at the 3-position. Its molecular formula is C₅H₁₁NO₂ (free base) and C₅H₁₂ClNO₂ as the hydrochloride salt (MW: 153.61) . The compound is stereochemically defined, with the (3R,4S) configuration distinguishing it from other diastereomers. Key hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

CAS No.

1212285-89-6; 1909294-55-8

Molecular Formula

C5H11NO2

Molecular Weight

117.148

IUPAC Name

(3R,4S)-4-methoxyoxolan-3-amine

InChI

InChI=1S/C5H11NO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1

InChI Key

NMZQNYFRBOGYLM-RFZPGFLSSA-N

SMILES

COC1COCC1N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Methoxytetrahydrofuran-3-amine typically involves the use of chiral precursors and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of D-mannitol as a chiral precursor, followed by a series of reactions including benzylation, deketalization, and catalytic hydrogenation .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of biocatalysts or advanced chemical synthesis techniques to ensure the desired stereochemistry and high efficiency .

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-4-Methoxytetrahydrofuran-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

(3R,4S)-4-Methoxytetrahydrofuran-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with various physiological effects. In medicine, it is investigated for its potential therapeutic properties, including its use as a precursor for drug development. In industry, it is used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (3R,4S)-4-Methoxytetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in metabolic or signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydrofuran-3-amine Family

Compound Name Substituents/Modifications Key Features Applications/Synthesis References
(3R,4S)-4-Methoxytetrahydrofuran-3-amine 4-OCH₃, 3-NH₂ (R,S configuration) Chiral centers at C3 and C4; polar methoxy group enhances hydrophilicity. Potential intermediate for chiral ligands or bioactive molecules. Discontinued commercially.
(2R,3S)-N-methyl-2-phenyltetrahydrofuran-3-amine 2-Ph, 3-NHMe (racemic) Aromatic phenyl group increases lipophilicity; N-methylation reduces basicity. Synthesized via Rh-catalyzed intramolecular aminoetherification of allylic alcohols.
trans-3-furanamine, tetrahydro-4-methyl hydrochloride 4-CH₃, 3-NH₂ (trans configuration) Methyl substituent instead of methoxy; trans stereochemistry. Structural analog with altered steric and electronic properties.
(3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine Pyran ring, 3-F, 4-NH₂ (S,S configuration) Six-membered pyran ring; fluorine substitution introduces electronegativity. Investigated for medicinal chemistry applications (e.g., enzyme inhibition).

Key Structural Differences:

  • Substituent Effects : The methoxy group in this compound increases polarity compared to methyl or aryl substituents in analogs .
  • Stereochemistry : The (3R,4S) configuration differentiates it from racemic or trans-configured derivatives, impacting chiral recognition in synthesis or biological activity .

Physicochemical Properties

Property This compound N-methyl-2-phenyltetrahydrofuran-3-amine trans-4-Methyl-THF-3-amine
Molecular Weight 153.61 (HCl salt) 177.24 119.16 (free base)
Polarity High (due to -OCH₃ and -NH₂) Moderate (aryl and N-Me reduce polarity) Low (methyl substituent)
Boiling Point Not reported Not reported Not reported
Hazards H315, H319, H335 Likely similar amine hazards Similar amine hazards

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